3-Hydroxythiophene-2-carbonitrile

Description

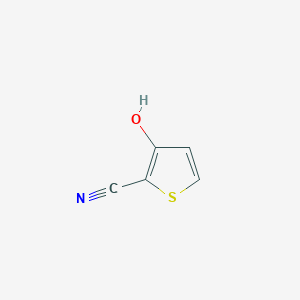

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxythiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NOS/c6-3-5-4(7)1-2-8-5/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPUQRUUNVTMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481525 | |

| Record name | 2-Thiophenecarbonitrile, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57059-19-5 | |

| Record name | 2-Thiophenecarbonitrile, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-hydroxythiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxythiophene-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a feasible synthetic pathway, experimental protocols, and the expected analytical characterization of the target compound.

Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the well-established Gewald reaction to construct the thiophene ring, yielding 2-aminothiophene-3-carbonitrile. This intermediate is then converted to the final product via a diazotization reaction followed by hydrolysis.

physical and chemical properties of 3-hydroxythiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxythiophene-2-carbonitrile (CAS No. 57059-19-5) is a substituted thiophene of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its core physical and chemical properties, proposed synthetic routes, and potential biological significance by drawing parallels with closely related analogues. The information herein is intended to serve as a foundational resource for researchers, providing both established knowledge on the 3-hydroxythiophene scaffold and inferred properties of the title compound to guide future research and application.

Physicochemical Properties

| Property | Value (Inferred) | Notes and References |

| Molecular Formula | C₅H₃NOS | Calculated |

| Molecular Weight | 125.15 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Based on similar thiophene derivatives. |

| Melting Point | Not available | For comparison, methyl 3-hydroxythiophene-2-carboxylate has a melting point of 38-43 °C. |

| Boiling Point | > 200 °C (decomposes) | High boiling point expected due to polar functional groups. For comparison, 3-hydroxythiophene-2-carboxamide has a predicted boiling point of 343.8 °C at 760 mmHg. |

| Solubility | Soluble in DMSO, DMF, and hot alcohols. Limited solubility in water and nonpolar solvents. | Expected behavior for a polar heterocyclic compound. |

| pKa | 6-8 | The hydroxyl group is expected to be acidic, influenced by the electron-withdrawing nitrile group. |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the hydroxyl and nitrile groups on the aromatic thiophene ring.

Tautomerism

A key characteristic of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form. The position of this equilibrium is influenced by the solvent and the nature of other substituents on the ring.[1] For this compound, the electron-withdrawing nature of the nitrile group at the 2-position is expected to favor the enol (hydroxy) form.

A diagram illustrating the tautomeric equilibrium of this compound.

Reactivity

-

Acylation and Alkylation: The hydroxyl group can be readily acylated or alkylated under basic conditions. The enolate formed upon deprotonation is a soft nucleophile, and reactions with hard electrophiles will favor O-alkylation or O-acylation.[1]

-

Electrophilic Substitution: 3-Hydroxythiophenes are generally less reactive towards electrophiles than their pyrrole counterparts.[1] The presence of the electron-withdrawing nitrile group will further deactivate the ring towards electrophilic attack.

-

Nucleophilic Reactions: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or be reduced to an amine.

Experimental Protocols

Proposed Synthesis

A common and versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[2] While the direct synthesis of this compound via a Gewald approach is not explicitly reported, a plausible multi-step synthesis can be proposed starting from an appropriate β-keto nitrile, followed by diazotization of the resulting 2-aminothiophene and subsequent hydrolysis.

Step 1: Gewald Synthesis of 2-Amino-3-cyanothiophene derivative

This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

-

Reactants:

-

An appropriate α-mercaptoaldehyde or α-mercaptoketone.

-

Malononitrile.

-

Elemental Sulfur.

-

Base (e.g., morpholine, triethylamine).

-

Solvent (e.g., ethanol, DMF).

-

-

Procedure:

-

The α-mercapto carbonyl compound and malononitrile are dissolved in the solvent.

-

The base is added, and the mixture is stirred.

-

Elemental sulfur is added portion-wise.

-

The reaction mixture is heated to reflux for several hours and monitored by TLC.

-

Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is achieved by recrystallization or column chromatography.

-

Step 2: Diazotization and Hydrolysis

The resulting 2-aminothiophene-3-carbonitrile can then be converted to the 3-hydroxy derivative.

-

Reactants:

-

2-Aminothiophene-3-carbonitrile derivative.

-

Sodium nitrite.

-

Aqueous acid (e.g., H₂SO₄, HCl).

-

-

Procedure:

-

The aminothiophene is dissolved in aqueous acid at low temperature (0-5 °C).

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

-

The resulting diazonium salt solution is then gently warmed to facilitate hydrolysis to the hydroxyl group.

-

The product is isolated by extraction and purified by chromatography.

-

References

3-hydroxythiophene-2-carbonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxythiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its nascent status in commercially available chemical catalogs, this document focuses on its fundamental properties, a detailed theoretical synthesis pathway, and potential applications. The information presented is curated for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this molecule.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its identity can be established through its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₅H₃NOS | Calculated |

| Molecular Weight | 125.15 g/mol | Calculated |

| IUPAC Name | This compound | Nomenclature Standard |

| Canonical SMILES | C1=CSC(=C1O)C#N | ChemDraw |

| Physical State | Expected to be a solid at room temperature | Inferred from analogs |

Note: The physical properties are estimations based on structurally similar compounds, such as other substituted hydroxythiophenes and thiophenecarbonitriles.

Proposed Synthesis Pathway

The synthesis of this compound can be theoretically achieved through a two-step process, commencing with the well-established Gewald reaction to form a key aminothiophene intermediate, followed by a diazotization and hydrolysis sequence.

Logical Workflow of the Proposed Synthesis

Caption: Proposed two-step synthesis of a substituted this compound.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis of this compound.

Step 1: Synthesis of 2-Amino-3-cyanothiophene (Gewald Reaction)

Materials:

-

Malononitrile

-

Elemental Sulfur

-

A suitable aldehyde or ketone (e.g., acetaldehyde to yield 2-amino-5-methylthiophene-3-carbonitrile)

-

Base catalyst (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

To a solution of the aldehyde or ketone and malononitrile in the chosen solvent, add the base catalyst.

-

Stir the mixture at room temperature for a designated period to facilitate the Knoevenagel condensation.

-

Introduce elemental sulfur to the reaction mixture.

-

Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Synthesis of this compound (Diazotization and Hydrolysis)

Materials:

-

2-Amino-3-cyanothiophene derivative from Step 1

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Water

-

Ice

Procedure:

-

Dissolve the 2-aminothiophene-3-carbonitrile in a cooled aqueous solution of the acid (e.g., HCl or H₂SO₄) at 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0 and 5°C. The formation of the diazonium salt should be monitored.

-

After the addition is complete, continue stirring the mixture in the ice bath for a short period.

-

To induce hydrolysis of the diazonium salt, the reaction mixture is then gently heated. The evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, the mixture is cooled to room temperature.

-

The product, this compound, is then extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization to obtain the final pure compound.

Potential Applications in Research and Development

Thiophene-based heterocycles are privileged scaffolds in medicinal chemistry and materials science. This compound, with its reactive hydroxyl and cyano functionalities, presents several opportunities for further chemical modifications, making it a valuable building block for:

-

Drug Discovery: Serving as a core structure for the synthesis of novel compounds with potential therapeutic activities, including but not limited to kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The hydroxyl group can act as a hydrogen bond donor/acceptor, while the nitrile can be a key interaction point or be further transformed.

-

Materials Science: Use as a monomer or intermediate in the synthesis of organic semiconductors, conducting polymers, and dyes, where the electronic properties of the thiophene ring can be fine-tuned.

-

Chemical Biology: Development of molecular probes and labeling agents, leveraging the reactivity of its functional groups for conjugation to biomolecules.

Conclusion

While this compound is not a readily cataloged compound, this technical guide provides a robust theoretical framework for its synthesis and outlines its potential in various scientific domains. The detailed experimental protocols, based on well-established chemical transformations, offer a clear path for its preparation in a laboratory setting. Researchers and professionals in drug development and materials science can utilize this information as a foundational resource for exploring the chemical space and applications of this promising heterocyclic molecule.

Spectroscopic Analysis of 3-Hydroxythiophene-2-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-hydroxythiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic behavior based on known data from similar structures and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.0 - 7.5 | Doublet | 5.0 - 6.0 |

| H5 | 6.8 - 7.2 | Doublet | 5.0 - 6.0 |

| OH | 8.0 - 10.0 | Broad Singlet | - |

Note: Predictions are based on general principles of NMR spectroscopy and data from similar thiophene derivatives.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 90 - 100 |

| C3 | 150 - 160 |

| C4 | 120 - 125 |

| C5 | 125 - 130 |

| CN | 115 - 120 |

Note: Predictions are based on established substituent effects on thiophene ring chemical shifts.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3400 - 3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C≡N stretch | 2230 - 2210 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O stretch | 1260 - 1180 | Strong |

Note: Predicted values are based on characteristic vibrational frequencies of the functional groups.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Fragment | m/z (amu) |

| [M]⁺ | 139 |

| [M-HCN]⁺ | 112 |

| [M-CO]⁺ | 111 |

Note: Predicted fragmentation is based on typical electron ionization (EI) behavior of aromatic nitriles and phenols.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) as a hard ionization technique to induce fragmentation. A standard electron energy of 70 eV is typically used.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight, and the fragmentation pattern gives structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected connectivity of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Caption: Chemical structure and atom connectivity of this compound.

solubility of 3-hydroxythiophene-2-carbonitrile in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-hydroxythiophene-2-carbonitrile in various solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on equipping researchers with the necessary theoretical and practical frameworks to conduct their own solubility assessments. The guide covers theoretical prediction methods, detailed experimental protocols, and data presentation strategies.

Introduction to the Importance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug discovery and development. It significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, which belongs to the versatile class of thiophene derivatives known for their diverse biological activities, understanding its solubility profile is a fundamental prerequisite for any further pharmacological investigation.[1][2][3][4][5] Thiophene and its derivatives are generally soluble in organic solvents like ether and alcohol but are typically insoluble in water.[3][4]

Theoretical Prediction of Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility. These in silico methods are cost-effective and can guide solvent selection for experimental studies.

Several approaches are available for predicting the solubility of organic molecules:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical and machine learning algorithms to correlate the chemical structure of a compound with its physical properties, including solubility.[6][7] Machine learning models like random forests and deep neural networks have shown significant promise in accurately predicting solubility in various organic solvents.[6][8]

-

Thermodynamic Models: Methods like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) are based on thermodynamic principles and can predict solubility from the molecular structure.[6] The Abraham solvation equation is another commonly used method that relies on a set of descriptors for both the solute and the solvent to estimate solubility.[9]

-

Physics-Based Models: These models use fundamental physics principles to predict solubility, though they can be computationally intensive.[10]

These predictive tools can help in the rational selection of solvents for experimental determination, saving time and resources.

Experimental Determination of Solubility

The most accurate way to determine the solubility of this compound is through experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[11]

General Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the analytical response of the diluted sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor.

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Water | 25 | HPLC-UV | ||

| e.g., Ethanol | 25 | HPLC-UV | ||

| e.g., Acetone | 25 | HPLC-UV | ||

| e.g., DMSO | 25 | HPLC-UV | ||

| ... (add other solvents) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. comprehensive-review-on-advances-in-thiophene-derivative-synthesis-and-their-biological-applications - Ask this paper | Bohrium [bohrium.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciensage.info [sciensage.info]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

Quantum Chemical Insights into 3-Hydroxythiophene-2-carbonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 3-hydroxythiophene-2-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular properties, predicted reactivity, and spectroscopic signatures through computational modeling. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes data from closely related thiophene derivatives to provide a robust theoretical framework.

Introduction

Thiophene derivatives are a cornerstone in the development of novel therapeutic agents and functional organic materials. The unique electronic properties of the thiophene ring, combined with the functionalization by hydroxyl and carbonitrile groups, make this compound a promising scaffold. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable tools for predicting the behavior of such molecules, guiding synthetic efforts, and elucidating structure-activity relationships. This guide will delve into the optimized geometry, electronic structure, and vibrational analysis of this compound, based on established computational methodologies.

Methodology for Quantum Chemical Calculations

The computational data presented herein is based on methodologies frequently employed for similar thiophene derivatives, providing a reliable theoretical model.

Computational Details:

All calculations are theoretically performed using the Gaussian 09 software package. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2][3] A 6-311++G(d,p) basis set is typically used for such calculations to ensure a high degree of accuracy for both geometric and electronic properties.[1][2] Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to allow for the prediction of the infrared (IR) spectrum.

The workflow for a typical quantum chemical analysis of a novel thiophene derivative is outlined below.

Predicted Molecular Properties

Optimized Molecular Geometry

The optimization of the molecular structure of this compound is the first step in its computational analysis. Based on studies of similar thiophene derivatives, the thiophene ring is expected to be largely planar.[4] The bond lengths and angles will be influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group. For comparison, in a related molecule, methyl-3-aminothiophene-2-carboxylate, the C-S bond lengths are in the range of 1.7113(19)–1.7395(16) Å.[5] Similar ranges are anticipated for this compound.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value Range | Reference Compound(s) |

| C-S Bond Length (Å) | 1.71 - 1.75 | Methyl-3-aminothiophene-2-carboxylate[5] |

| C=C Bond Length (Å) | 1.35 - 1.45 | Thiophene Derivatives[6] |

| C-C Bond Length (Å) | 1.40 - 1.50 | Thiophene Derivatives[6] |

| C≡N Bond Length (Å) | ~1.15 | General Nitriles |

| C-O Bond Length (Å) | ~1.36 | Phenolic Compounds |

| O-H Bond Length (Å) | ~0.96 | Phenolic Compounds |

| Thiophene Ring Angles (°) | 110 - 130 | Methyl-3-aminothiophene-2-carboxylate[5] |

Tautomerism

It is important to note that 3-hydroxythiophenes can exist in equilibrium with their thiophen-3(2H)-one tautomers.[7][8] The relative stability of these tautomers is solvent-dependent.[7][8] Computational studies can predict the energies of both tautomers to determine the more stable form under different conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Potential Biological Activities of 3-Hydroxythiophene-2-carbonitrile: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide delves into the potential biological activities of a specific derivative, 3-hydroxythiophene-2-carbonitrile, and its closely related analogues. While research on the unsubstituted parent compound is limited, extensive studies on its derivatives have revealed significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document aims to provide a comprehensive overview of the existing research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action to support further drug discovery and development efforts.

Introduction

Thiophene and its derivatives have garnered considerable attention in the field of medicinal chemistry due to their wide spectrum of biological activities. These heterocyclic compounds are key components in a variety of FDA-approved drugs.[1] The this compound core, in particular, offers a unique combination of a nucleophilic hydroxyl group and an electrophilic nitrile group, making it a versatile building block for the synthesis of diverse molecular architectures with potential therapeutic applications. This whitepaper will explore the documented anticancer, antimicrobial, and anti-inflammatory properties of compounds derived from this core structure.

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold and its derivatives is often achieved through multicomponent reactions, such as the Gewald reaction. This approach allows for the efficient, one-pot synthesis of substituted thiophenes from simple starting materials.[1] For instance, the reaction of an α-halo-ketone, a compound with an active methylene group (like malononitrile), and elemental sulfur in the presence of a base is a common strategy.

A general workflow for the synthesis of substituted 2-aminothiophene-3-carbonitriles, which can be precursors to this compound derivatives, is depicted below.

Anticancer Activity

Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or cellular processes critical for cancer cell growth and survival.

Inhibition of PD-1/PD-L1 Interaction

A novel class of compounds based on the 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold has been designed and evaluated as small molecule inhibitors of the programmed death-ligand 1 (PD-L1).[2][3] These compounds act as PD-L1 antagonists, disrupting the interaction with its receptor, PD-1, which is a critical immune checkpoint pathway exploited by cancer cells to evade the immune system.

| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |

| BMS1166 (Reference) | - | Various | - | [2][3] |

| 2-hydroxy-4-phenylthiophene-3-carbonitrile derivative | Phenyl group at C4 | hPD-L1 expressing cells | Comparable to BMS1166 | [2][3] |

Cytotoxic Activity Against Cancer Cell Lines

Various thiophene derivatives incorporating the carbonitrile moiety have been synthesized and evaluated for their cytotoxic effects. For example, a series of tetrahydrobenzo[b]thiophene-3-carbonitriles showed significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines.[4]

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives | MCF7 (Breast Cancer) | 11.42 - 65.20 | [4] |

| HepG2 (Liver Cancer) | 13.73 - 71.21 | [4] | |

| Thienopyrimidine derivatives | HepG2 (Liver Cancer) | 3.105 - >50 | [5] |

| PC-3 (Prostate Cancer) | 2.15 - >50 | [5] | |

| Phenyl-thiophene-carboxamide derivatives | Hep3B (Liver Cancer) | 5.46 - 12.58 | [6] |

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., MCF7, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 104 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Thiophene derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence of the thiophene ring, often in combination with other heterocyclic systems, contributes to their antimicrobial efficacy.

Antibacterial and Antifungal Activity

Studies on various thiophene derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Thiophene derivatives | Acinetobacter baumannii (Colistin-Resistant) | 16 - 32 (MIC50) | [7] |

| Escherichia coli (Colistin-Resistant) | 8 - 32 (MIC50) | [7] | |

| 3-Halobenzo[b]thiophenes | Gram-positive bacteria & yeast | 16 | [8] |

| 3-Alkylidene-2-indolone derivatives with thiophene moiety | Staphylococcus aureus | 0.5 | [9] |

The minimum inhibitory concentration (MIC) of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a specific concentration (e.g., 5 x 105 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Thiophene-based compounds have shown promise as anti-inflammatory agents, with mechanisms often involving the inhibition of key inflammatory mediators and pathways.[10]

Inhibition of Nitric Oxide (NO) Production

Several thiophene derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation.

| Compound Class | Cell Line | NO Inhibition (%) | Reference |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | LPS-stimulated RAW 264.7 macrophages | up to 87.07 | [11] |

The inhibitory effect of compounds on NO production is commonly measured using the Griess assay.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the test compounds for a short period before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The cells are incubated for 24 hours to allow for NO production.

-

Griess Reagent Addition: The cell culture supernatant is collected, and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

-

Absorbance Measurement: The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm.

-

Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Modulation of Inflammatory Signaling Pathways

Some thiophene derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11][12]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. The available data, primarily from studies on substituted analogues, highlight significant potential in anticancer, antimicrobial, and anti-inflammatory applications. Future research should focus on the systematic evaluation of the unsubstituted parent compound to establish a baseline of its biological activity. Further derivatization, guided by structure-activity relationship (SAR) studies, could lead to the development of more potent and selective drug candidates. Investigating the detailed molecular mechanisms and identifying specific protein targets will be crucial for the successful translation of these findings into clinical applications. The versatility of the thiophene core suggests that novel compounds with improved efficacy and safety profiles are within reach.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Emergence of 3-Hydroxythiophene-2-carbonitrile: A Core Scaffold in Medicinal Chemistry

A Comprehensive Technical Review for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among the vast landscape of thiophene derivatives, 3-hydroxythiophene-2-carbonitrile and its analogues are emerging as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth review of the synthesis, chemical properties, and burgeoning applications of this heterocyclic motif, with a particular focus on its role in the development of novel therapeutics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis and Chemical Properties

The synthesis of 3-hydroxythiophene-2-carbonitriles can be approached through several synthetic strategies, most notably through modifications of the versatile Gewald reaction, which is a cornerstone for the preparation of 2-aminothiophenes.[2][3] These 2-amino-substituted thiophenes serve as key intermediates that can be converted to the desired 3-hydroxy derivatives.

While a direct, high-yield synthesis for the parent this compound is not extensively detailed in the literature, a reliable method can be adapted from the synthesis of its substituted derivatives, such as 4-phenyl-2-hydroxythiophene-3-carbonitrile.[4] This involves the hydrolysis of a 2-aminothiophene precursor.

Table 1: Physicochemical and Analytical Data for a Representative 2-Hydroxy-4-phenylthiophene-3-carbonitrile

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇NOS | [4] |

| Purity (by HPLC) | >95% | [4] |

| High-Resolution Mass Spectrometry (HRMS) | Data available in reference | [4] |

Note: The data presented is for 2-hydroxy-4-phenylthiophene-3-carbonitrile, a structurally similar and well-characterized derivative.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (A Gewald Reaction Adaptation)

This procedure is a foundational step for obtaining the precursor to the target molecule.

Materials:

-

Acetophenone

-

Malononitrile

-

Elemental Sulfur

-

Dichloromethane (DCM)

-

Ammonium Acetate

-

Methanol

Procedure:

-

A mixture of acetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol) is heated at 60°C for 7 hours.[3]

-

After cooling, 30 mL of dichloromethane is added.[3]

-

The organic phase is washed twice with 20 mL of water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

-

The resulting 2-(1-phenylethylidene)malononitrile is recrystallized from methanol.[3]

-

The purified ylidene and elemental sulfur (1.2 equivalents) are suspended in tetrahydrofuran (THF). A catalytic amount of a suitable base (e.g., triethylamine or morpholine) is added, and the reaction is stirred, typically at room temperature or with gentle heating, until completion (monitored by TLC).

-

The reaction mixture is then worked up to isolate the 2-amino-4-phenylthiophene-3-carbonitrile.[3]

Synthesis of 4-(4-Fluorophenyl)-2-hydroxythiophene-3-carbonitrile (Hydrolysis of a 2-Aminothiophene Precursor)

This protocol details the conversion of a 2-aminothiophene derivative to the corresponding 2-hydroxythiophene, a method that can be adapted for the synthesis of the core topic molecule.[4]

Materials:

-

Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

-

Ethanol (EtOH)

-

Sodium metal

-

Water

-

Hydrochloric acid (37% aqueous)

Procedure:

-

To a refluxing and stirred solution of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (9.83 mmol) in 20 mL of ethanol, a solution of sodium (19.7 mmol) in 20 mL of ethanol is added dropwise.[4]

-

The reaction mixture is stirred for 4 hours while maintaining reflux.[4]

-

Subsequently, the mixture is cooled to room temperature, and 80 mL of water is added. The mixture is stirred for 1 hour at room temperature.[4]

-

The crude product is filtered, and the filtrate is acidified with 37% aqueous HCl to a pH of 2.[4]

-

The resulting precipitate is collected by filtration and dried to yield 4-(4-fluorophenyl)-2-hydroxythiophene-3-carbonitrile.[4]

Applications in Drug Development: A Case Study in Immuno-Oncology

Recent groundbreaking research has identified derivatives of this compound as potent small molecule inhibitors of the programmed death-ligand 1 (PD-L1).[4][5] This discovery has significant implications for the development of new cancer immunotherapies.

Mechanism of Action: PD-L1 Dimerization

Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction sterically, these small molecule inhibitors function by inducing the dimerization of PD-L1 on the cell surface.[4][5] This dimerization prevents PD-L1 from engaging with its receptor, PD-1, on T-cells, thereby restoring the anti-tumor immune response.

Table 2: Biological Activity of a Representative 2-Hydroxy-4-phenylthiophene-3-carbonitrile Derivative as a PD-L1 Inhibitor

| Assay Type | Target | Activity Metric | Value | Reference |

| PD-1/PD-L1 Blockade Assay | Human PD-L1 | Comparable to BMS1166 | - | [4] |

| Cellular Reporter Assay | Jurkat T-cells & aAPCs | Luciferase signal increase | - | [4][5] |

Note: The specific quantitative values for IC50 or other metrics were not provided in the abstract, but the activity was confirmed to be comparable to a known potent inhibitor.

Visualizing the Molecular Landscape

To better understand the processes involved with this compound and its derivatives, the following diagrams illustrate key synthetic and signaling pathways.

Synthetic Pathway from Gewald Reaction Precursor

Caption: Synthetic route to this compound.

Experimental Workflow for PD-L1 Inhibition Assay

Caption: Workflow for assessing PD-L1 inhibition.

Signaling Pathway of PD-L1 Inhibition

Caption: Mechanism of PD-L1 inhibition by thiophene derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery. The recent identification of their role as small molecule inhibitors of PD-L1 opens up new avenues for the development of orally bioavailable cancer immunotherapies. Further research into the optimization of their synthesis, elucidation of their structure-activity relationships, and exploration of their efficacy in preclinical and clinical settings is highly warranted. This technical guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. Item - Design, Synthesis, and Biological Evaluation of 2âHydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Novel Bioactive Derivatives from 3-Hydroxythiophene-2-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 3-hydroxythiophene-2-carbonitrile. This versatile scaffold serves as a key starting material for the generation of a diverse range of heterocyclic compounds with significant potential in drug discovery, particularly in the development of anticancer agents and kinase inhibitors.

Introduction

This compound exists in equilibrium with its tautomeric form, 2-amino-3-cyanothiophene. This reactivity is harnessed in the Gewald reaction, a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes. These intermediates are pivotal for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which have demonstrated potent biological activities. The thiophene core is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1]

Synthetic Applications and Biological Significance

Derivatives of this compound are particularly valuable as precursors for compounds targeting key signaling pathways implicated in cancer progression. The synthesized thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt, all of which are critical nodes in oncogenic signaling.[2][3] By targeting these kinases, these novel compounds can disrupt tumor cell proliferation, survival, and angiogenesis.

Experimental Protocols

General Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitriles via Gewald Reaction

This protocol describes a general one-pot synthesis of 2-aminothiophene-3-carbonitrile derivatives, the foundational intermediates.

Materials:

-

Appropriate ketone or aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine or triethylamine (catalytic amount)

-

Ethanol or Dimethylformamide (DMF)

Procedure:

-

To a solution of the ketone/aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine or triethylamine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.

-

Add elemental sulfur (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (for ethanol) or to 50-60 °C (for DMF) and stir for 4-6 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

-

Wash the solid with water and a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2-aminothiophene-3-carbonitrile derivative.[5]

Synthesis of Substituted Thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol outlines the cyclization of 2-aminothiophene-3-carbonitrile derivatives to form the biologically active thieno[2,3-d]pyrimidine core.

Materials:

-

2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (1.0 eq)

-

Formic acid or an appropriate orthoester (e.g., triethyl orthoformate)

-

Acetic anhydride (optional, for subsequent acylation)

-

Appropriate amine (for substitution at the 4-position)

Procedure:

-

Reflux a mixture of the 2-aminothiophene-3-carbonitrile derivative (1.0 eq) in an excess of formic acid for 8-12 hours.[6]

-

Alternatively, heat the aminothiophene with triethyl orthoformate and a catalytic amount of acetic anhydride.

-

After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate thieno[2,3-d]pyrimidin-4(3H)-one.

-

For further derivatization, the intermediate can be chlorinated using phosphoryl chloride (POCl₃) to yield a 4-chloro-thieno[2,3-d]pyrimidine.

-

The 4-chloro derivative can then be reacted with a variety of amines in a suitable solvent (e.g., isopropanol, DMF) in the presence of a base (e.g., diisopropylethylamine) to introduce diverse substituents at the 4-position, yielding the final bioactive compounds.[7]

Quantitative Data

The following tables summarize the biological activity of representative novel derivatives synthesized from this compound precursors.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| TP-1 | HepG2 (Liver Cancer) | 7.5 | [2] |

| TP-2 | PC-3 (Prostate Cancer) | 9.2 | [2] |

| TP-3 | MCF-7 (Breast Cancer) | 5.8 | [8] |

| TP-4 | HT-29 (Colon Cancer) | 11.3 | [8] |

| 5a | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | [9][10] |

| 4s | HOP-92 (Lung Cancer) | Growth Percent = 51.19% | [9] |

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| TPK-1 | VEGFR-2 | 0.075 | [2] |

| TPK-2 | Akt-1 | 4.60 | [2] |

| TPK-3 | EGFR | 0.68 | [8] |

| TPK-4 | FLT3 | 32.435 | [8][11] |

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and evaluation of novel derivatives.

Targeted Signaling Pathway

Caption: Inhibition of key oncogenic signaling pathways by thiophene derivatives.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., VEGFR-2, Akt) using a luminescence-based assay.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Synthesized inhibitor compounds

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White opaque 96-well plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of the inhibitor compound in 100% DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer

-

Inhibitor compound at various concentrations

-

Recombinant kinase

-

Kinase-specific substrate

-

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), as recommended by the assay kit manufacturer.

-

Detection: Add the luminescent detection reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

-

Measurement: Incubate the plate for a further 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12][13]

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. ijacskros.com [ijacskros.com]

- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

Application Notes: The Gewald Reaction in the Synthesis of Bioactive Thiophene Scaffolds

Introduction

The Gewald reaction is a robust and versatile multicomponent reaction used for the synthesis of highly substituted 2-aminothiophenes.[1] This reaction is of paramount importance to researchers, particularly in the field of medicinal chemistry and drug development, as it provides efficient access to thiophene cores that are prevalent in a wide array of biologically active compounds.[2][3] While the user's query mentioned 3-hydroxythiophene-2-carbonitrile, it is important to clarify that this compound represents a class of thiophene derivatives that are typically the products of, or are synthesized from precursors made via, Gewald-type reactions, rather than being starting materials for the reaction itself.

The core utility of the Gewald reaction lies in its ability to construct the thiophene ring from simple acyclic precursors: a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[1][4] The resulting 2-amino-3-cyano or 2-amino-3-alkoxycarbonylthiophenes are invaluable synthetic intermediates, primarily used as building blocks for the construction of fused heterocyclic systems like thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines.[5][6][7] These fused systems are recognized as privileged scaffolds in drug discovery, forming the core of molecules designed as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[7][8]

This document provides detailed protocols and application notes on the use of Gewald-type reactions to synthesize thiophene precursors and their subsequent transformation into medicinally relevant compounds.

Part 1: The Gewald Reaction Mechanism

The Gewald reaction proceeds through a sequence of steps, beginning with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] The resulting α,β-unsaturated nitrile intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. Microwave irradiation has been shown to be beneficial, often improving reaction yields and reducing reaction times.[1]

Caption: General mechanism of the Gewald aminothiophene synthesis.

Part 2: Application in the Synthesis of Thieno[3,2-d]pyrimidine Scaffolds

A primary application for Gewald products in drug development is the synthesis of thieno[3,2-d]pyrimidines. The 2-amino and 3-carbonitrile (or 3-carboxylate) functionalities of the thiophene product serve as ideal handles for the annulation of a pyrimidine ring. This two-step workflow is a cornerstone for creating libraries of compounds for screening against various biological targets.

Caption: Workflow for synthesizing bioactive thienopyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

This protocol describes a representative Gewald reaction for the synthesis of a 2-aminothiophene precursor.

Materials:

-

Acetophenone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Diethylamine (0.5 eq)

-

Ethanol (Solvent)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (1.0 eq), malononitrile (1.0 eq), and ethanol (30 mL).

-

Stir the mixture at room temperature and add diethylamine (0.5 eq) dropwise.

-

Add elemental sulfur (1.1 eq) to the mixture in one portion.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

-

Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes.

-

Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiophene-3-carbonitrile.

Protocol 2: Synthesis of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one

This protocol details the cyclization of the 2-aminothiophene precursor to form the thienopyrimidine core.[6]

Materials:

-

2-Amino-4-phenylthiophene-3-carbonitrile (1.0 eq)

-

Formic acid (85-90%)

Procedure:

-

Place 2-amino-4-phenylthiophene-3-carbonitrile (1.0 eq) in a 50 mL round-bottom flask.

-

Add an excess of formic acid (e.g., 10-15 mL).

-

Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice. A precipitate will form.

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Data Presentation: Representative Yields in Gewald Reactions

The Gewald reaction is known for its good to excellent yields with a variety of substrates. The table below summarizes typical yields for the synthesis of different 2-aminothiophenes.

| Carbonyl Compound | Active Methylene Nitrile | Base | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | 80-90% | [4] |

| Acetone | Ethyl Cyanoacetate | Diethylamine | 75% | [4] |

| 4-Chloroacetophenone | Malononitrile | Triethylamine | ~85% | [9] |

| Cyclopentanone | Ethyl Cyanoacetate | Morpholine | 79% | [4] |

| Propiophenone | Malononitrile | Piperidine | 51% | [4] |

Application in Drug Discovery: Inhibition of Signaling Pathways

Thiophene derivatives, particularly thieno[3,2-d]pyrimidines, are potent inhibitors of various protein kinases involved in cell signaling pathways critical to cancer proliferation and angiogenesis. For example, they have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can inhibit downstream signaling, leading to a reduction in tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: 3-Hydroxythiophene-2-carbonitrile as a Versatile Building Block for Novel Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiophene-2-carbonitrile and its derivatives, particularly the analogous 2-aminothiophenes, are privileged heterocyclic scaffolds in medicinal chemistry. The inherent reactivity of the thiophene ring, coupled with the functional handles of the hydroxyl and nitrile groups, makes it an ideal starting material for the synthesis of a diverse array of bioactive molecules. This document provides an overview of the applications of this building block in the development of pharmaceuticals, with a focus on anticancer agents that function as kinase inhibitors. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development in this promising area.

Key Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated significant potential in targeting key signaling pathways implicated in cancer. By serving as a core structure, this building block has been successfully elaborated into potent inhibitors of various protein kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Anticancer Activity: Kinase Inhibition

A prominent application of this scaffold is in the development of thieno[3,2-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity. These compounds are bioisosteres of purines and can effectively compete for the ATP-binding site of various kinases.

Signaling Pathway of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors:

The diagram below illustrates the mechanism of action of thieno[3,2-d]pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest and apoptosis.

Application Notes and Protocols: 3-Hydroxythiophene-2-carbonitrile in Dye-Sensitized Solar Cells

Topic: Application of 3-hydroxythiophene-2-carbonitrile in Dye-Sensitized Solar Cells (DSSCs)

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound serves as a versatile precursor for the synthesis of novel organic dyes for Dye-Sensitized Solar Cells (DSSCs). Its electron-rich thiophene core, coupled with the electron-withdrawing nitrile group and a reactive hydroxyl group, provides an excellent scaffold for designing donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) sensitizers. These dyes are crucial components in DSSCs, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. The structural versatility of thiophene-based dyes allows for fine-tuning of their photophysical and electrochemical properties to achieve high power conversion efficiencies.

Data Presentation: Performance of Thiophene-Based Dyes in DSSCs

While specific data for dyes directly derived from this compound is limited in publicly available literature, the performance of various other thiophene-based dyes provides a strong benchmark for their potential. The following table summarizes the photovoltaic performance of representative thiophene-based dyes under standard AM 1.5 illumination.

| Dye Designation | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |

| Dye 1 (dithieno[3,2-b:2′,3′-d] thiophene-2-cyanoacrylic acid based) | 0.3 | 0.7 | 1.2 | N/A | [1] |

| 2,3-Disubstituted Thiophene Dyes | 4.11 - 6.15 | Higher than 2-substituted analogues | N/A | N/A | [2] |

| Thieno[3,4-b]thiophene-based Dyes | up to 5.31 | N/A | N/A | N/A | [3] |

| [1]Benzothieno[3,2-b]benzothiophene-Based Dyes | Good general performance | N/A | N/A | N/A | [4] |

Note: The performance of DSSCs is highly dependent on various factors including the dye structure, semiconductor material, electrolyte composition, and fabrication conditions. The data presented here is for comparative purposes.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis of thiophene-based dyes and the fabrication of DSSCs as described in the literature. These can be adapted for dyes derived from this compound.

1. Synthesis of a Hypothetical D-A-π-A Dye using this compound

This protocol outlines a potential synthetic route to a donor-acceptor-π-acceptor (D-A-π-A) dye starting from this compound.

-

Step 1: Synthesis of the Thiophene-Based π-Bridge.

-

Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).

-

Add a donor moiety (e.g., a triphenylamine derivative with a reactive group) and a catalyst (e.g., piperidine).

-

Reflux the mixture for a specified time (e.g., 16 hours) under an inert atmosphere (e.g., nitrogen).[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., hexane).

-

Filter and wash the precipitate to obtain the intermediate product.

-

-

Step 2: Introduction of the Acceptor Group.

-

Dissolve the intermediate product from Step 1 in a suitable solvent.

-

Add an acceptor molecule with a reactive aldehyde or ketone group (e.g., 4-formylbenzoic acid).

-

Add a catalyst and reflux the mixture.

-

After the reaction is complete, purify the final dye product using column chromatography.

-

2. Fabrication of Dye-Sensitized Solar Cells

This protocol describes the general steps for constructing a DSSC using a synthesized thiophene-based dye.

-

Preparation of TiO₂ Photoanode:

-

Prepare a TiO₂ paste by suspending TiO₂ nanoparticles in a suitable solvent.

-

Coat a transparent conductive oxide (TCO) glass substrate with the TiO₂ paste using a technique like screen printing or doctor-blading.

-

Sinter the TiO₂-coated substrate at high temperatures (e.g., 450-500 °C) to form a mesoporous film.

-

-

Dye Sensitization:

-

Prepare a dye solution by dissolving the synthesized thiophene-based dye in a suitable organic solvent (e.g., a mixture of acetonitrile and tert-butanol).

-

Immerse the cooled TiO₂ photoanode into the dye solution for a sufficient time (e.g., 12-24 hours) to ensure complete dye adsorption.

-

Rinse the dye-sensitized photoanode with the solvent to remove any non-adsorbed dye molecules.

-

-

Assembly of the DSSC:

-

Prepare a counter electrode, typically by depositing a thin layer of platinum on a TCO glass substrate.

-

Assemble the dye-sensitized photoanode and the counter electrode in a sandwich-like configuration, separated by a thin polymer sealant.

-

Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple) into the space between the electrodes through pre-drilled holes in the counter electrode.

-

Seal the holes to prevent electrolyte leakage.

-

3. Characterization of DSSCs

-

Photovoltaic Measurement:

-

Use a solar simulator with a standard AM 1.5G spectrum at an intensity of 100 mW/cm².

-

Measure the current-voltage (I-V) characteristics of the fabricated DSSC using a source meter.

-

From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements to investigate the charge transfer processes at the TiO₂/dye/electrolyte interface.

-

This analysis provides insights into the electron lifetime and charge recombination resistance, which are critical for understanding the device performance.

-

Mandatory Visualization

Caption: Workflow for the synthesis of a thiophene-based dye and the fabrication and characterization of a DSSC.

Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.

References

- 1. Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 3. Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [1]Benzothieno[3,2-b]benzothiophene-Based Organic Dyes for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: N-Alkylation of 3-Hydroxythiophene-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of substituted 2-aminothiophene-3-carbonitriles, a reaction of significant interest in medicinal chemistry for the synthesis of diverse heterocyclic compounds. Due to the tautomeric nature of 3-hydroxythiophene-2-carbonitrile, direct and selective N-alkylation can be challenging. The protocol described herein focuses on a reliable method for the N-alkylation of the more synthetically accessible and widely utilized 2-aminothiophene precursors, which are key intermediates in the development of various therapeutic agents. The procedure employs a robust base and an alkylating agent under mild conditions to achieve efficient N-alkylation.

Introduction